molecular formula C31H29N3 B13811541 9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-

9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-

Cat. No.: B13811541
M. Wt: 443.6 g/mol
InChI Key: MRDRCYQHHJZNJG-UHFFFAOYSA-N
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Description

4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 2-amino-9-fluorenone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives, such as halogenated or nitrated compounds, as well as reduced amines and oxidized quinones.

Scientific Research Applications

4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE involves its interaction with various molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic and photonic devices. Additionally, its ability to form stable complexes with metal ions is of interest in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    Lumefantrine: A fluorene derivative used as an anti-malarial drug.

    Fluorene: The parent compound, a polycyclic aromatic hydrocarbon.

    4-Dimethylaminobenzaldehyde: A key intermediate in the synthesis of the target compound.

Uniqueness

4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE is unique due to its combination of a fluorene core and a dimethylaminophenyl group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C31H29N3

Molecular Weight

443.6 g/mol

IUPAC Name

4-[[2-[[4-(dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C31H29N3/c1-33(2)25-14-9-22(10-15-25)19-30-28-8-6-5-7-27(28)29-18-13-24(20-31(29)30)32-21-23-11-16-26(17-12-23)34(3)4/h5-21H,1-4H3

InChI Key

MRDRCYQHHJZNJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C

Origin of Product

United States

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